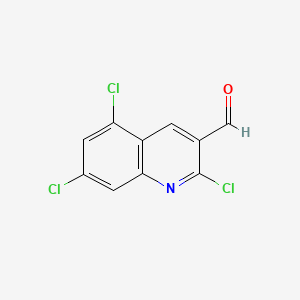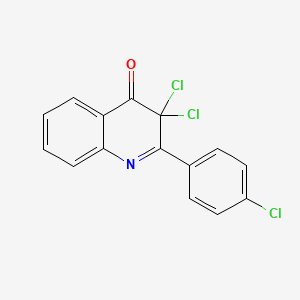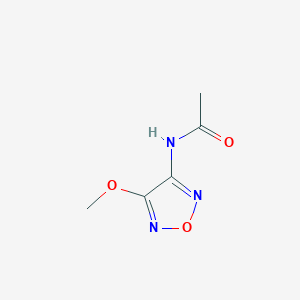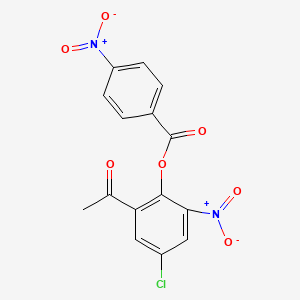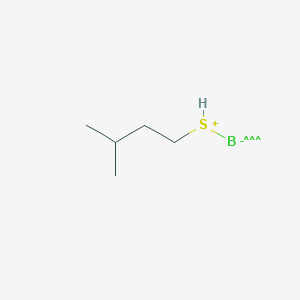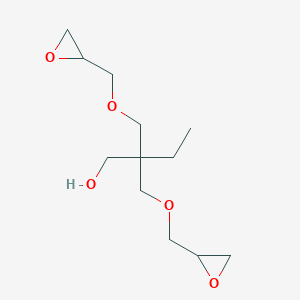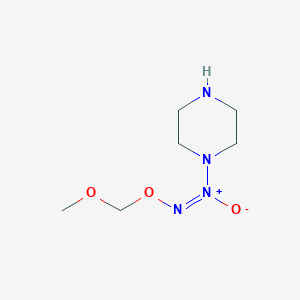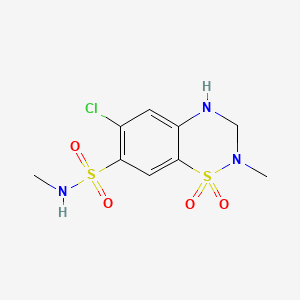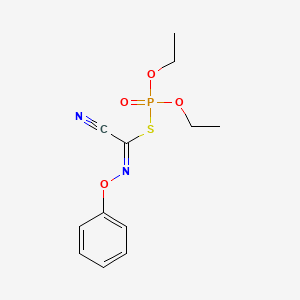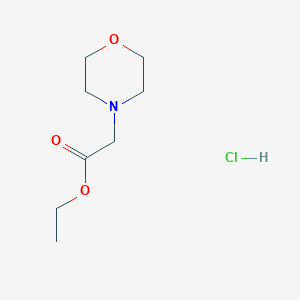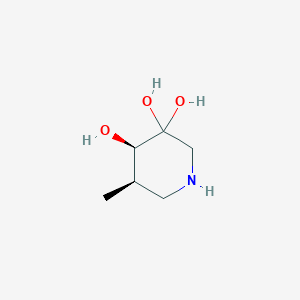
methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure that contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate typically involves the reaction of 4,4-dimethyl-2-oxooxolane-3-carboxylic acid with methyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: In the medical field, this compound may be explored for its therapeutic properties, such as its potential use as an antiviral, anti-inflammatory, or anticancer agent.
Industry: In industry, this compound can be utilized in the development of new materials, coatings, and pharmaceuticals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4,4-dimethyl-2-oxotetrahydro-3-furancarboxylate
Methyl 2-(4,4-dimethyl-2-oxooxolan-3-ylidene)acetate
Uniqueness: Methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it may exhibit unique biological activities and industrial applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl N-(4,4-dimethyl-2-oxooxolan-3-ylidene)carbamate |
InChI |
InChI=1S/C8H11NO4/c1-8(2)4-13-6(10)5(8)9-7(11)12-3/h4H2,1-3H3 |
InChI Key |
YDOGBIBYYXXXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1=NC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


